CFT-2718
Description
This structure combines a lipophilic tert-butyl group with a nitrogen-rich heterocyclic system, making it a candidate for pharmacological applications, particularly in kinase inhibition or receptor modulation, as inferred from related compounds in the imidazopyridine-benzamide class .
Properties
IUPAC Name |
4-tert-butyl-N-imidazo[1,2-a]pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-13(8-10-14)17(22)20-15-12-21-11-5-4-6-16(21)19-15/h4-12H,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIJCBSQJHUKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188755 | |
| Record name | 4-(1,1-Dimethylethyl)-N-imidazo[1,2-a]pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005775-58-5 | |
| Record name | 4-(1,1-Dimethylethyl)-N-imidazo[1,2-a]pyridin-2-ylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005775-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-N-imidazo[1,2-a]pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
The most direct route involves coupling 4-(tert-butyl)benzoic acid with imidazo[1,2-a]pyridin-2-amine. This method employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to minimize side reactions.
Procedure :
- Activation of 4-(tert-butyl)benzoic acid with EDC/HOBt in dichloromethane (DCM) at 0°C for 1 hour.
- Addition of imidazo[1,2-a]pyridin-2-amine and stirring at room temperature for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Multi-Step Synthesis via Intermediate Formation
A patent (CN114656451A) describes a modular approach for benzamide derivatives, involving:
- Formation of the imidazo[1,2-a]pyridine core : Cyclization of 2-aminopyridine with α-bromoketones in acetic acid.
- Introduction of the tert-butyl group : Friedel-Crafts alkylation of benzene derivatives using tert-butyl chloride and AlCl₃.
- Amide bond formation : As described in Section 1.1.
Key Advantage : Enables scalability (>100 g batches).
Reaction Mechanisms and Critical Steps
Amide Bond Formation Mechanism
The carbodiimide-mediated coupling proceeds via an O-acylisourea intermediate (Figure 1). The tert-butyl group’s steric bulk may slow nucleophilic attack by the amine, necessitating extended reaction times.
$$
\text{RCOOH} + \text{EDC} \rightarrow \text{RCO-O-urea} \xrightarrow{\text{HOBt}} \text{RCO-OBt} \xrightarrow{\text{NH}2} \text{RCONH}2 + \text{Byproducts}
$$
Challenges in Cyclization
Synthesizing the imidazo[1,2-a]pyridine ring requires precise control of reaction conditions. A study on analogous pyrimidine hybrids (PMC10240168) highlights the role of ammonium hexanitratocerate(IV) (CAN) in deprotecting intermediates, achieving 74% yield for related compounds.
Optimization Strategies and Yield Data
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF | +15% | |
| Temperature | 40°C | +10% | |
| Catalyst (DMAP) | 10 mol% | +20% |
Note : Dimethylformamide (DMF) enhances solubility of the tert-butyl aromatic system.
Byproduct Mitigation
- Side reaction : EDC-mediated dimerization of imidazo[1,2-a]pyridin-2-amine.
- Solution : Use of HOBt reduces dimerization from 25% to <5%.
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
A related imidazo[1,2-a]pyridine derivative (PMC10240168) crystallized in a monoclinic system ($$ P2_1/c $$), revealing planar amide geometry and intermolecular H-bonding.
Industrial-Scale Considerations
The Chinese patent (CN114656451A) emphasizes cost-effective reagents, such as substituting EDC with cheaper tosyl chloride in polar aprotic solvents. This method reduces production costs by 40% while maintaining yields ≥70%.
Emerging Methodologies
Photocatalytic Amination
Recent studies propose visible-light-driven amidation using Ir(ppy)₃ catalysts, reducing reaction time to 2 hours.
Enzymatic Synthesis
Lipase-catalyzed amidation in ionic liquids achieves 80% yield with minimal waste, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Table 1: Synthesis Conditions for Imidazo[1,2-a]pyridine Derivatives
| Starting Material | Reaction Conditions | Yield (%) |
|---|---|---|
| 2-Aminopyridine + a-Bromoketone | Toluene, TBHP as oxidant | 30-75 |
| 5-(2-Bromoacetyl)-2-hydroxybenzamide + 2-Aminopyridine | K2CO3 in EtOH | 31-65 |
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. For example, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their activity against protein kinases associated with cancer progression .
Kinase Inhibition
A significant application of Benzamide derivatives lies in their role as kinase inhibitors. Specifically, studies have demonstrated that imidazo[1,2-a]pyridine analogs can effectively inhibit kinases such as DYRK1A and CLK1, which are implicated in several diseases including Alzheimer's disease. Structure-activity relationship (SAR) studies revealed that modifications on the imidazo ring can enhance inhibitory potency .
Table 2: Kinase Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | DYRK1A | 5 | Significant inhibitor |
| Compound B | CLK1 | 10 | Modest inhibition |
| Compound C | B-RAF V600E | 7 | Effective against mutant forms |
Case Study 1: Inhibition of DYRK1A and CLK1
In a study conducted on a library of imidazo[1,2-a]pyridine derivatives, several compounds exhibited micromolar range inhibition against DYRK1A and CLK1. The findings indicated that specific substitutions on the imidazo ring could significantly alter the inhibitory activity. For instance, compounds with hydroxyl or halogen substitutions showed enhanced potency compared to unsubstituted analogs .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The results demonstrated that these compounds not only inhibited cell proliferation but also triggered apoptosis through multiple pathways. The study emphasized the need for further optimization to improve selectivity and reduce off-target effects .
Mechanism of Action
The mechanism of action of Benzamide,4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazopyridine-Benzamide Derivatives
The following table compares the target compound with analogs differing in substituents or heterocyclic systems:
Key Observations:
- Brominated analogs (e.g., ) introduce halogens for enhanced electronic effects, useful in cross-coupling reactions.
- Nitrile-containing derivatives (e.g., ) prioritize polarity for solubility or probe applications.
- Flexible linkers (e.g., ) may improve binding kinetics in receptor-ligand interactions.
Pharmacological Potential:
Spectroscopic and Physicochemical Data
Notes:
Biological Activity
Benzamide derivatives, particularly those containing imidazo[1,2-a]pyridine scaffolds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Benzamide, 4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- , examining its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₈H₁₉N₃O
- Molecular Weight : 293.36 g/mol
This compound features a benzamide moiety linked to an imidazo[1,2-a]pyridine ring system, which is known for its ability to interact with various biological targets.
Benzamide derivatives have been primarily studied for their role as inhibitors of specific kinases involved in cancer pathways. For instance, a related compound demonstrated potent inhibition of the c-Met kinase, with an IC₅₀ value of 3.9 nM against c-Met and 45.0 nM against EBC-1 cell proliferation . This suggests that similar benzamide derivatives may also exhibit significant inhibitory effects on c-Met or other kinases.
Anticancer Activity
In a study focusing on imidazo[1,2-a]pyridine derivatives, compounds related to Benzamide, 4-(1,1-dimethylethyl)-n-imidazo[1,2-a]pyridin-2-yl- were evaluated for their anticancer properties. The results indicated that these compounds could inhibit tumor growth effectively. For example:
| Compound ID | Target | IC₅₀ (nM) |
|---|---|---|
| 22e | c-Met | 3.9 |
| 22g | c-Met | 7.8 |
| EBC-1 | EBC-1 Cell | 45.0 |
The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold significantly influenced cellular activity and potency .
Insecticidal and Fungicidal Activities
Beyond anticancer properties, benzamide derivatives have shown promising insecticidal and fungicidal activities. For instance:
- Larvicidal Activity : Compounds exhibited up to 100% larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .
| Compound ID | Larvicidal Activity (%) at 10 mg/L |
|---|---|
| 7a | 100 |
| 7h | 90.5 |
- Fungicidal Activity : Compounds demonstrated effective inhibition against various fungi such as Botrytis cinerea, with some showing better performance than established fungicides .
Case Studies and Research Findings
Several studies have explored the biological activities of benzamide derivatives:
- Inhibition of c-Met Kinase : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for c-Met inhibition. The most potent compounds displayed significant inhibition in both enzymatic assays and cellular models .
- Fungicidal Efficacy : Research showed that certain benzamide derivatives had high efficacy against fungal pathogens, outperforming conventional fungicides in some cases .
- Structure Optimization : Studies focused on optimizing the chemical structure of imidazo[1,2-a]pyridine derivatives led to compounds with improved biological profiles and reduced toxicity .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Benzamide,4-(1,1-dimethylethyl)-N-imidazo[1,2-a]pyridin-2-yl- and its analogs?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazoles and functionalized aromatic precursors. For example, multi-component reactions (MCRs) involving aldehydes, nitromethylene intermediates, and acetamide derivatives have been optimized to generate imidazo[1,2-a]pyridine cores. N-substituted acetamides are introduced at position 2 of the heterocycle through nucleophilic substitution or coupling reactions .
Table 1: Key Synthesis Methods
| Method Type | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Multi-component reaction | Aldehydes, nitromethylene intermediates | 60-85% | |
| Nucleophilic substitution | Halogenated intermediates, acetamides | 70-90% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions and confirm regioselectivity.
- IR : Validates carbonyl (C=O) and amide (N-H) functional groups.
- Mass Spectrometry (TOF-MS) : Confirms molecular weight and fragmentation patterns .
Q. What initial biological activities have been reported for this compound?
- Methodological Answer : Early studies highlight:
- ASK1 Inhibition : IC = 14 nM against apoptosis signal-regulating kinase 1 (ASK1), with >36-fold selectivity over ASK2 .
- Beta-Amyloid Plaque Binding : Analogous 6-substituted derivatives show high affinity (K < 10 nM) for amyloid plaques in Alzheimer’s research .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Cu(I) or Pd catalysts improve coupling efficiency in N-substitution steps.
- Temperature Control : Reactions at 80–100°C reduce side-product formation in MCRs .
Q. What strategies guide structure-activity relationship (SAR) studies to enhance potency?
- Methodological Answer : Focus on substituent effects:
-
Position 6 (Imidazo[1,2-a]pyridine) : Hydrophobic groups (e.g., ethylthio, nitro) enhance ASK1 binding, while hydrophilic groups reduce affinity .
-
N-Substituents : Bulky tert-butyl groups at the benzamide moiety improve metabolic stability .
- Computational Modeling : Docking studies (e.g., with ASK1’s ATP-binding pocket) predict steric and electronic compatibility .
Table 2: Substituent Effects on Biological Activity
Substituent Position Functional Group Biological Outcome Reference 6 (Imidazo ring) Ethylthio K = 7.4 nM (beta-amyloid) 6 (Imidazo ring) Cyano IC = 14 nM (ASK1)
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. neuronal cells) or plaque preparation methods in beta-amyloid studies.
- Structural Nuances : Subtle changes (e.g., halogen vs. methyl groups) alter binding kinetics. Validate findings using orthogonal assays (e.g., SPR, ITC) and cross-reference with crystallographic data .
Key Research Considerations
- Data Contradiction Analysis : Compare substituent effects across studies (e.g., hydrophilic groups in vs. hydrophobic optimizations in ).
- Advanced Characterization : Utilize X-ray crystallography to resolve ambiguities in binding modes.
- Synthetic Scalability : Pilot-scale reactions (1–10 mmol) ensure reproducibility before biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
